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Abstract
Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-

competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2] ATM is a master

regulator of the DNA damage response (DDR), a critical pathway for cell survival upon DNA

double-strand breaks (DSBs).[3] In many cancers, the DDR pathway is dysregulated, making it

a compelling target for therapeutic intervention. Lartesertib's inhibition of ATM-mediated

signaling prevents the repair of DNA damage, leading to tumor cell apoptosis and sensitizing

cancer cells to chemo- and radiotherapy.[2] This technical guide provides an in-depth summary

of the in vitro characterization of (Rac)-Lartesertib, including its biochemical and cellular

activity, detailed experimental protocols, and visualizations of its mechanism of action.

Biochemical Activity and Selectivity
(Rac)-Lartesertib is a highly potent inhibitor of ATM kinase. In biochemical assays, Lartesertib

demonstrates sub-nanomolar potency against ATM. Its selectivity has been profiled against a

panel of related kinases, revealing a high degree of specificity for ATM.
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Table 1: Biochemical Potency and Selectivity of Lartesertib

Kinase IC50 (nM) Fold Selectivity (vs. ATM)

ATM 0.2[2] 1

DNA-PK 600[4] 3000

ATR >30,000[5] >150,000

PI3K >9,000[5] >45,000

Data compiled from multiple sources. Fold selectivity is calculated as IC50 (Kinase) / IC50

(ATM).

Cellular Activity
Lartesertib effectively suppresses ATM signaling in cellular contexts, leading to the inhibition of

cancer cell growth and proliferation. Its cellular potency has been demonstrated through the

inhibition of ATM-mediated phosphorylation of downstream targets and by assessing its impact

on cancer cell line viability.

Inhibition of ATM Signaling in Cancer Cell Lines
Lartesertib demonstrates potent on-target activity in a variety of cancer cell lines by inhibiting

the autophosphorylation of ATM and the phosphorylation of its downstream effector, CHK2.

Table 2: Cellular Potency of Lartesertib in Inhibiting ATM/CHK2 Phosphorylation

Cell Line Cancer Type Cellular IC50 (nM)

Panel of 8 cancer cell lines Various 9 - 64[5]

The specific cell lines within the panel were not detailed in the available source.

Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of Lartesertib as a single agent have been evaluated across

various cancer cell lines. While specific GI50 values from a comprehensive panel were not
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publicly available within the searched literature, the potent inhibition of the critical survival

pathway ATM suggests significant anti-proliferative activity. Lartesertib has been shown to

suppress clonogenic cancer cell growth.[2] Furthermore, it has been extensively evaluated in

combination with other agents in large panels of cancer cell lines, indicating its broad potential.

[5][6]

Experimental Protocols
In Vitro ATM Kinase Assay
This protocol outlines a method for determining the in vitro potency of Lartesertib against ATM

kinase.

Materials:

Recombinant human ATM kinase

ATM substrate (e.g., a peptide containing the optimal ATM recognition sequence)

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

Lartesertib (serial dilutions)

96-well plates

Scintillation counter or luminometer

Procedure:

Prepare serial dilutions of Lartesertib in DMSO and then dilute in kinase reaction buffer.

In a 96-well plate, add the ATM kinase and the substrate to the kinase reaction buffer.

Add the diluted Lartesertib or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive

method).
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Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a

phosphocellulose membrane).

Quantify the amount of phosphorylated substrate using a scintillation counter or a

luminometer.

Calculate the percent inhibition for each Lartesertib concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Cell Viability (GI50) Assay
This protocol describes a method to assess the anti-proliferative effect of Lartesertib on cancer

cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium

Lartesertib (serial dilutions)

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B)

96-well clear or opaque-walled plates

Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with a serial dilution of Lartesertib or DMSO (vehicle control).
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Incubate the plates for a specified period (e.g., 72 hours).

At the end of the incubation, add the cell viability reagent according to the manufacturer's

instructions.

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

Calculate the percentage of cell growth inhibition for each concentration relative to the

DMSO-treated cells.

Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting the

percentage of growth inhibition against the log of the drug concentration and fitting to a non-

linear regression curve.

Western Blot Analysis of ATM Signaling
This protocol details the method to analyze the inhibition of ATM signaling by Lartesertib in

cells.

Materials:

Cancer cell line

Lartesertib

DNA damaging agent (e.g., ionizing radiation or etoposide)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-pATM Ser1981, anti-ATM, anti-pCHK2 Thr68, anti-CHK2, anti-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protein electrophoresis and transfer equipment

Procedure:
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Plate cells and allow them to attach.

Pre-treat the cells with various concentrations of Lartesertib for a specified time (e.g., 1

hour).

Induce DNA damage (e.g., by exposing cells to ionizing radiation).

After a further incubation period, lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Analyze the band intensities to determine the effect of Lartesertib on the phosphorylation of

ATM and its downstream targets.

Visualizations
ATM Signaling Pathway and Inhibition by Lartesertib
The following diagram illustrates the central role of ATM in the DNA damage response and the

mechanism of action of Lartesertib.
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Caption: Lartesertib inhibits ATM activation, blocking downstream signaling and cellular

responses to DNA damage.

Experimental Workflow for In Vitro Characterization
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The following diagram outlines a typical workflow for the in vitro characterization of a kinase

inhibitor like Lartesertib.

In Vitro Characterization Workflow
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Caption: A stepwise approach for the comprehensive in vitro evaluation of a kinase inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831616?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

